Propyl 2-chloropropanoate Propyl 2-chloropropanoate
Brand Name: Vulcanchem
CAS No.: 1569-03-5
VCID: VC1966370
InChI: InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
SMILES: CCCOC(=O)C(C)Cl
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol

Propyl 2-chloropropanoate

CAS No.: 1569-03-5

Cat. No.: VC1966370

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-chloropropanoate - 1569-03-5

Specification

CAS No. 1569-03-5
Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
IUPAC Name propyl 2-chloropropanoate
Standard InChI InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
Standard InChI Key XVDQGLUGZORASO-UHFFFAOYSA-N
SMILES CCCOC(=O)C(C)Cl
Canonical SMILES CCCOC(=O)C(C)Cl

Introduction

Chemical Identity and Structure

Propyl 2-chloropropanoate, also known as propyl 2-chloropropionate or propionic acid, 2-chloro-, propyl ester, is an organic compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.6033 g/mol . It belongs to the class of chlorinated esters, specifically being an ester derived from 2-chloropropanoic acid and propyl alcohol.

The compound features a central carbon atom bonded to a chlorine atom, a methyl group, and a carbonyl group that forms an ester linkage with a propyl chain. The presence of the chlorine atom at the alpha position creates a chiral center, leading to potential stereoisomerism with (R)- and (S)-enantiomers that may exhibit different properties and biological activities.

Table 1: Chemical Identity Parameters

ParameterInformation
Chemical NamePropyl 2-chloropropanoate
SynonymsPropyl 2-chloropropionate; Propionic acid, 2-chloro-, propyl ester
CAS Number1569-03-5
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight150.6033 g/mol
IUPAC Namepropyl 2-chloropropanoate
InChIInChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
InChIKeyXVDQGLUGZORASO-UHFFFAOYSA-N

Physical and Chemical Properties

Propyl 2-chloropropanoate exists as a colorless liquid under standard conditions and possesses several distinctive physical properties that influence its behavior in chemical reactions and applications.

Physical Properties

The compound demonstrates physical characteristics typical of medium-chain esters with a halogen substitution. Its relatively high boiling point compared to similar-sized non-halogenated esters reflects the influence of the chlorine atom on intermolecular forces.

Table 2: Physical Properties

PropertyValueReference
Physical StateColorless liquid
Density1.054 g/cm³
Boiling Point167°C at 760 mmHg
Flash Point62°C
Refractive Index1.423
Vapor Pressure1.74 mmHg at 25°C

Thermochemical Properties

Thermochemical data for propyl 2-chloropropanoate provides important insights into its energetic properties and stability. The enthalpy of combustion, which represents the energy released when the compound undergoes complete combustion, has been determined experimentally.

Table 3: Thermochemical Data

PropertyValueMethodReference
Enthalpy of combustion (liquid)-3367 ± 3 kJ/molCombustion calorimetry
Enthalpy of combustion (liquid)-3400 kJ/molCombustion calorimetry

Analytical Characterization

Chromatographic Behavior

Gas chromatography has proven to be an effective method for analyzing propyl 2-chloropropanoate. The Kovats' retention indices, which provide standardized retention data, have been determined for the compound on non-polar columns at various temperatures.

Table 4: Kovats' Retention Indices

Column TypeActive PhaseTemperature (°C)Retention IndexReference
CapillarySE-30100932
CapillarySE-30120930
CapillarySE-30160923

These retention indices are valuable for the identification and quantification of propyl 2-chloropropanoate in complex mixtures, demonstrating a slight decrease in retention index with increasing temperature, which is characteristic of many organic compounds.

Spectroscopic Properties

Synthesis and Preparation Methods

General Synthetic Routes

Several synthetic pathways exist for the preparation of propyl 2-chloropropanoate, with the most common methods involving esterification reactions:

  • Esterification of 2-chloropropanoic acid with propyl alcohol, typically catalyzed by acids.

  • Reaction of 2-chloropropionyl chloride with propyl alcohol via nucleophilic acyl substitution.

Stereoselective Synthesis

For applications requiring specific stereoisomers, stereoselective synthesis methods have been developed. One approach involves using optically active lactic acid as a starting material, which is then converted to the desired enantiomer through appropriate chemical transformations.

A patented method describes the preparation of optically active 2-chloropropionyl chloride, which can serve as an intermediate in the synthesis of enantiomerically pure propyl 2-chloropropanoate . The method involves:

  • Reacting optically active lactic acid with an acylating agent (preferably thionyl chloride) under catalyst action (such as pyridine)

  • Controlling reaction temperature (initial addition at 0-5°C, then heating to approximately 60°C)

  • Isolating the product through vacuum distillation

This method yields 2-chloropropionyl chloride with high optical activity, which can be further converted to propyl 2-chloropropanoate by reaction with propyl alcohol .

Applications and Significance

Pharmaceutical Applications

The chiral nature of propyl 2-chloropropanoate, particularly its (R)-enantiomer, makes it valuable in pharmaceutical synthesis. According to research findings, compounds with similar structures are used as intermediates in the production of pharmaceuticals due to their ability to introduce specific stereochemistry into target molecules.

The (2R)-2-chloropropanoate derivative has been studied for its potential applications in drug development, where stereospecific molecular architecture is crucial for therapeutic efficacy. The compound's reactivity profile makes it suitable for further functionalization to build more complex pharmaceutical structures.

Agricultural Applications

In agricultural chemistry, 2-chloropropionic acid esters including propyl 2-chloropropanoate serve as important raw materials for the synthesis of pesticides . The compound's structure, featuring both an ester group and a reactive chlorine atom, allows for versatile chemical transformations leading to various agrochemical products.

Chemical Intermediate

Beyond its direct applications, propyl 2-chloropropanoate functions as a valuable building block in organic synthesis. The presence of the chlorine atom at the alpha position creates an electrophilic center that can undergo various nucleophilic substitution reactions, leading to diverse molecular structures.

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